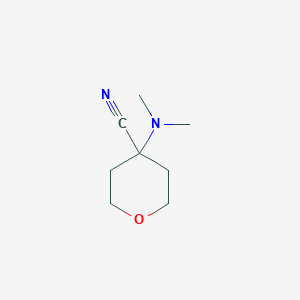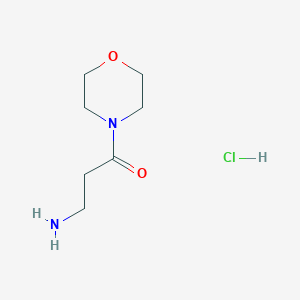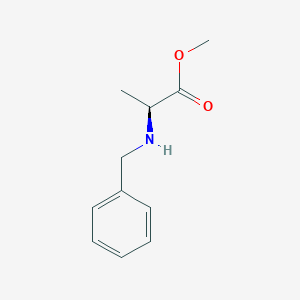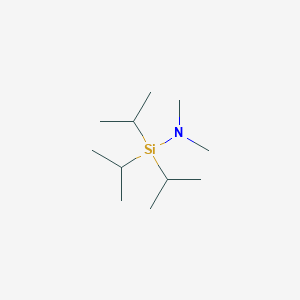
4-(二甲氨基)四氢-2H-吡喃-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound that belongs to the class of pyran derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C8H14N2O and a molecular weight of 154.21 g/mol .
科学研究应用
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of novel compounds, making it invaluable for drug discovery and organic chemistry studies.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of tetrahydro-2H-pyran-4-carbonitrile with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
作用机制
The mechanism by which 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 4-Cyanotetrahydropyran
- Tetrahydro-2H-pyran-4-carbonitrile
- 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles
Uniqueness
4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile is unique due to its specific structural features, which include the dimethylamino group attached to the tetrahydro-2H-pyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-(dimethylamino)oxane-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGOISRHLNMQRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440969 |
Source


|
| Record name | 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176445-77-5 |
Source


|
| Record name | 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)


![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)



![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)


![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoicacid](/img/structure/B63696.png)

